![molecular formula C16H20N2O B4296761 2-(4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-ylidene)acetamide](/img/structure/B4296761.png)
2-(4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-ylidene)acetamide
Overview
Description
2-(4a-methyl-1,3,4,4a,5,10b-hexahydrophenanthridin-6(2H)-ylidene)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of phenanthridine derivatives and is known for its unique structure and biological activities.
Scientific Research Applications
Chemical Reactivity and Structural Analysis
- 2-(4a-Methyl-1,3,4,4a,5,10b-Hexahydrophenanthridin-6(2H)-ylidene)acetamide shows notable reactivity with aroylketenes, leading to the formation of acrylamides with confirmed structures through X-ray analysis (Konovalova et al., 2014). This type of chemical interaction is significant for creating new compounds with potential applications in various fields, including material science and pharmaceuticals.
Anticancer Potential
- The compound's derivatives have been explored for their anticancer activity. For instance, certain derivatives demonstrate significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018). This suggests potential therapeutic applications in cancer treatment.
Hypoglycemic Activity
- Novel derivatives of this compound have been synthesized and shown to exhibit significant hypoglycemic activity in animal models (Nikaljea et al., 2012). This indicates potential use in the management of diabetes.
Antimicrobial Applications
- Some derivatives have been evaluated for their antimicrobial properties, showing promising antibacterial and antifungal activities (Fuloria et al., 2009). This opens possibilities for the compound's use in developing new antimicrobial agents.
Photovoltaic Efficiency and Ligand-Protein Interactions
- Studies have been conducted on the bioactive benzothiazolinone acetamide analogs of this compound for their photovoltaic efficiency and ligand-protein interactions (Mary et al., 2020). These findings are important for potential applications in solar energy and drug development.
Muscarinic Agonist Activity
- Derivatives of the compound have shown partial muscarinic agonist activity, mimicking the effect of acetylcholine on cholinoreceptors, which could have implications in neurological research (Pukhalskaya et al., 2010).
properties
IUPAC Name |
(2E)-2-(4a-methyl-1,2,3,4,5,10b-hexahydrophenanthridin-6-ylidene)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16-9-5-4-8-13(16)11-6-2-3-7-12(11)14(18-16)10-15(17)19/h2-3,6-7,10,13,18H,4-5,8-9H2,1H3,(H2,17,19)/b14-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUFNRCNYYIHLC-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C3=CC=CC=C3C(=CC(=O)N)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1C3=CC=CC=C3/C(=C\C(=O)N)/N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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